molecular formula C13H19NO2 B3448243 N-[3-(4-methoxyphenyl)propyl]propanamide

N-[3-(4-methoxyphenyl)propyl]propanamide

Cat. No.: B3448243
M. Wt: 221.29 g/mol
InChI Key: YWIQWUVBKMVHCK-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)propyl]propanamide is a synthetic organic compound featuring a propanamide linker connected to a 4-methoxyphenyl group. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block or intermediate in the design of novel bioactive molecules. Compounds containing the 4-methoxyphenyl moiety are frequently investigated for their potential biological activities. Research on analogous structures has shown that this pharmacophore is a key component in molecules screened for various properties, including antioxidant and anticancer activities . For instance, derivatives incorporating methoxybenzene subunits have been studied for their cytotoxicity against human cancer cell lines, such as glioblastoma and triple-negative breast cancer . The propanamide chain in this compound offers flexibility and can influence the molecule's overall conformation and binding affinity to biological targets. Furthermore, the amide functional group is a stable and prevalent feature in many pharmaceuticals, contributing to favorable hydrogen-bonding interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to use this compound as a high-purity intermediate for further chemical synthesis or as a standard in analytical studies.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-13(15)14-10-4-5-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIQWUVBKMVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

  • N-[3-(4-Fluorophenyl)propyl]propanamide (3l, ): Replaces the 4-methoxy group with 4-fluoro.
  • N-[3-(3-Fluorophenyl)propyl]propanamide (3k, ): Features a 3-fluoro substitution.
  • N-[3-(4-Chlorophenyl)propyl]propanamide (88, ): Substitutes methoxy with 4-chloro.

Findings :

  • Electronic Effects : Fluorine and chlorine substituents increase electronegativity, enhancing dipole interactions but reducing electron-donating capacity compared to methoxy .
  • Synthetic Yields : 4-Fluoro derivatives (e.g., 3l) exhibit higher yields (76%) compared to 3-fluoro (49%) and 4-chloro analogs (50%), likely due to steric and electronic effects during synthesis .
  • Biological Relevance : Fluorinated analogs are often prioritized in drug design for improved metabolic stability and bioavailability .

Modifications to the Acyl Group

Key Compounds :

  • 2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3t, ): Cyclopropanecarbonyl group replaces propanamide.
  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11, ): Incorporates a benzothiazole ring.

Findings :

  • Synthetic Efficiency : Benzothiazole derivative 11 achieves a moderate yield (59%), while cyclopropane-containing 3t shows 41% yield, reflecting challenges in stabilizing small-ring systems during synthesis .

Heterocyclic and Complex Substituents

Key Compounds :

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanamide (7-7, ): Combines benzodiazolyl and pyranone groups.
  • N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide (): Diphenylpropyl chain adds steric bulk.

Findings :

  • Biological Activity : Compound 7-7 demonstrates inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways, highlighting the role of heterocycles in targeting protein interactions .
  • Steric Impact : The diphenylpropyl group in increases molecular weight (373.49 g/mol) and may hinder binding to shallow enzymatic pockets .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • N-[3-(4-Methoxyphenyl)propyl]propanamide analogs typically exist as oils or low-melting solids (e.g., compound 6 in : m.p. 131–132°C).
  • Polar Substituents : Urea derivatives (e.g., 86 in ) exhibit higher melting points due to hydrogen bonding .

Spectral Data

  • 1H-NMR : Methoxy protons resonate at δ 3.7–3.8 ppm, while aromatic protons vary based on substitution (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm in 3l) .
  • 13C-NMR : Carbonyl carbons in propanamide derivatives appear at ~170 ppm, consistent across analogs .

Observations :

  • Silica gel chromatography with CH2Cl2-MeOH gradients is standard for propanamide derivatives.
  • Fluorinated and methoxy-substituted compounds generally achieve higher yields than chlorinated analogs .

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CMinimizes side reactions
Solvent SystemDCM/DMF (1:1)Enhances solubility
CatalystEDC + DMAPMaximizes coupling efficiency

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueApplicationReference
¹H/¹³C NMRFunctional group confirmation
ESI-MSMolecular weight verification
X-ray CrystallographyAbsolute stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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